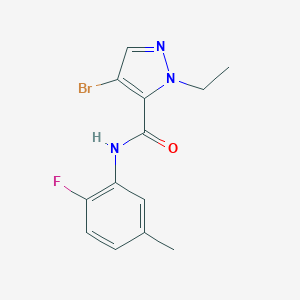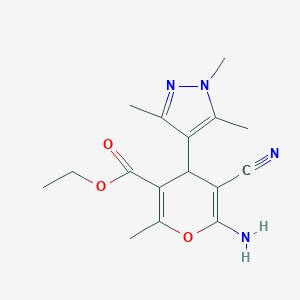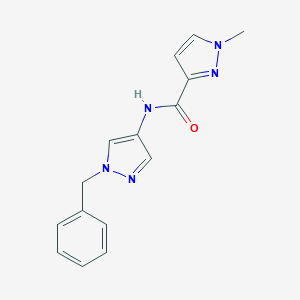
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer.
作用機序
Sorafenib exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF-1. This leads to the inhibition of tumor angiogenesis, proliferation, and survival. In addition, Sorafenib can induce apoptosis and autophagy in cancer cells by modulating various signaling pathways, such as MAPK, PI3K/AKT, and JAK/STAT.
Biochemical and Physiological Effects:
Sorafenib has been shown to have various biochemical and physiological effects on cancer cells and normal cells. It can inhibit the phosphorylation of downstream signaling molecules, such as ERK, AKT, and STAT3, and induce the expression of pro-apoptotic proteins, such as Bax and Bad. In addition, Sorafenib can affect the metabolism of cancer cells by inhibiting glycolysis and inducing oxidative phosphorylation. However, Sorafenib can also cause adverse effects on normal cells, such as cardiovascular toxicity, dermatological toxicity, and gastrointestinal toxicity.
実験室実験の利点と制限
Sorafenib is a useful tool for studying the role of receptor tyrosine kinases in cancer biology. It can be used to investigate the effects of inhibiting specific kinases on tumor growth, angiogenesis, and metastasis. In addition, Sorafenib can be used to test the efficacy of combination therapies with other anti-cancer agents. However, Sorafenib has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on Sorafenib. One direction is to develop more potent and selective inhibitors of specific receptor tyrosine kinases. Another direction is to investigate the mechanisms of resistance to Sorafenib and develop strategies to overcome it. Furthermore, Sorafenib can be tested for its potential use in other types of cancer and in combination with novel therapeutic agents, such as immune checkpoint inhibitors and epigenetic modulators. Finally, Sorafenib can be used for the development of personalized medicine approaches based on the molecular profiling of cancer patients.
合成法
The synthesis of Sorafenib involves the condensation of 4-bromo-1H-pyrazole-5-carboxylic acid with N-(2,4-dimethyl-5-iodophenyl)-2,4-dimethyl-5-aminobenzamide, followed by the reaction with ethyl chloroformate and 2-fluoro-5-methylphenylboronic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
Sorafenib has been extensively studied in preclinical and clinical settings for its anti-tumor activity. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, melanoma, and breast cancer. In addition, Sorafenib has been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy, radiotherapy, and immunotherapy.
特性
分子式 |
C13H13BrFN3O |
|---|---|
分子量 |
326.16 g/mol |
IUPAC名 |
4-bromo-2-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-3-18-12(9(14)7-16-18)13(19)17-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,17,19) |
InChIキー |
ZHMCNRYNPJPSQY-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |
正規SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)

![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
